3-Hydroxy-4-methoxy-5-nitrobenzoic acid

Catalog No.
S15008842
CAS No.
80547-65-5
M.F
C8H7NO6
M. Wt
213.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-methoxy-5-nitrobenzoic acid

CAS Number

80547-65-5

Product Name

3-Hydroxy-4-methoxy-5-nitrobenzoic acid

IUPAC Name

3-hydroxy-4-methoxy-5-nitrobenzoic acid

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

InChI

InChI=1S/C8H7NO6/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)

InChI Key

YJNZVXWSDLXUFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]

3-Hydroxy-4-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7N O6 and a molecular weight of 213.14 g/mol. It features a benzoic acid structure with three substituents: a hydroxyl group (-OH) at the 3-position, a methoxy group (-OCH3) at the 4-position, and a nitro group (-NO2) at the 5-position. This unique arrangement of functional groups contributes to its distinctive chemical reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and agricultural science.

  • Oxidation: The compound can be oxidized to form 3-hydroxy-4-methoxy-5-nitrobenzaldehyde or further to 3-hydroxy-4-methoxy-5-nitrobenzoic acid.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or palladium on carbon for reduction .

Research indicates that 3-hydroxy-4-methoxy-5-nitrobenzoic acid exhibits significant biological activities. Notably, it has been shown to inhibit catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines. This inhibition suggests potential applications in treating conditions related to catecholamine metabolism, such as Parkinson's disease. The compound's structure also allows it to act as a chromophore, making it useful in spectroscopic studies of enzyme catalysis .

The synthesis of 3-hydroxy-4-methoxy-5-nitrobenzoic acid generally involves nitration processes. One common method includes:

  • Nitration of Vanillin: Vanillin is treated with concentrated nitric acid in glacial acetic acid to introduce the nitro group at the appropriate position. This method yields approximately 75% of the desired product .
  • Further Functionalization: Subsequent reactions can modify the compound further, allowing for the introduction of additional functional groups or modifications to existing ones.

Industrial production often employs optimized nitration processes and advanced purification techniques to enhance yield and purity .

3-Hydroxy-4-methoxy-5-nitrobenzoic acid has several applications:

  • Pharmaceuticals: Its inhibitory effects on specific enzymes make it a candidate for drug development, particularly for neurological disorders.
  • Agricultural Chemicals: The compound may serve as a raw material for developing herbicides or pesticides due to its biological activity.
  • Research: It is utilized in studies involving enzyme kinetics and mechanisms due to its chromophoric properties .

Interaction studies have shown that 3-hydroxy-4-methoxy-5-nitrobenzoic acid binds effectively to catechol-O-methyltransferase, demonstrating its potential as a therapeutic agent. The structure-activity relationship indicates that the positioning of the nitro and hydroxyl groups is crucial for its inhibitory activity on this enzyme .

Several compounds share structural similarities with 3-hydroxy-4-methoxy-5-nitrobenzoic acid:

Compound NameStructural FeaturesUnique Aspects
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Lacks nitro groupParent compound; widely used as a flavoring agent
3-Hydroxy-4-nitrobenzaldehydeLacks methoxy groupSimilar reactivity but different biological activity
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeHydroxy and methoxy groups in different positionsVariation in positioning affects reactivity
3,4-Dihydroxy-5-nitrobenzoic acidAdditional hydroxyl groupEnhanced solubility and potential biological activity
3-Ethoxy-4-hydroxy-5-nitrobenzaldehydeEthoxy instead of methoxyDifferent solubility characteristics

The uniqueness of 3-hydroxy-4-methoxy-5-nitrobenzoic acid lies in its combination of functional groups—specifically, the presence of both a nitro group and a methoxy group—which confers distinct chemical reactivity and biological properties compared to similar compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

213.02733694 g/mol

Monoisotopic Mass

213.02733694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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